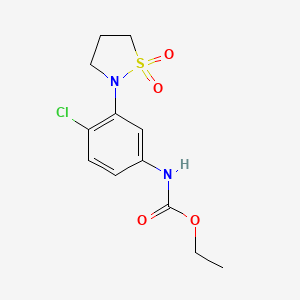

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C12H15ClN2O4S . The carbamate group in this compound is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be found in various chemical databases . The carbamate functionality in this compound is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be found in chemical databases . Carbamates in general display very good chemical and proteolytic stabilities .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

This compound can be used in the stereoselective synthesis of optical isomers . It is used as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine . The synthesis is usually carried out using stereoselective biotechnology methods in enzymatic reactions .

Asymmetric Hydrogenation

An alternative preparation strategy towards ethyl ®-4-chloro-3-hydroxybutyrate is based on the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) to the optically pure product . This reaction is performed under continuous regime in a microfluidic chip reactor .

Biotransformation

The compound can be effectively biotransformed by Recombinant E. coli CCZU-T15 Whole Cells in [ChCl] [Gly]–Water Media . This process has high potential for the effective biosynthesis of (S)-CHBE .

Precursor for Atorvastatin Calcium

Ethyl (S)-4-chloro-3-hydroxybutanoate [ (S)-CHBE] is known as one key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors like atorvastatin calcium .

Energy Metabolism

The compound plays an indispensable role in energy metabolism, especially in tissues dependent on β-oxidation of fatty acids .

Transport of Activated Long-chain Fatty Acids

The main physiologic function of carnitine is the transport of activated long-chain fatty acids across the inner mitochondrial membrane and the reversed transport of any toxic acyl-groups originated in mitochondria .

Mecanismo De Acción

Target of Action

Compounds with thiazolidine motifs, which this compound contains, have been found to exhibit diverse biological activities . They have been used in the design of various therapeutic and pharmaceutical agents .

Mode of Action

Thiazolidine derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to a range of biological responses .

Biochemical Pathways

Thiazolidine derivatives have been found to impact a variety of biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives have been associated with a range of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Action Environment

The presence of sulfur in thiazolidine derivatives is known to enhance their pharmacological properties .

Propiedades

IUPAC Name |

ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMHBKIOFTTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)